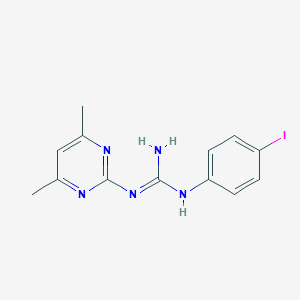
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the iodophenyl moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the iodophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could result in various substituted phenyl or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its guanidine moiety.
Molecular Probes: Utilization in the design of molecular probes for biological studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in diagnostic imaging or assays.
Industry
Chemical Synthesis: Application in the synthesis of other complex organic molecules.
Agriculture: Possible use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine would depend on its specific application. Generally, guanidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The iodophenyl group may enhance binding affinity or specificity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-BROMOPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-CHLOROPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-
Uniqueness
The presence of the iodophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine may confer unique properties such as increased molecular weight, enhanced electron density, and potential for specific interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.
Eigenschaften
CAS-Nummer |
16018-67-0 |
|---|---|
Molekularformel |
C13H14IN5 |
Molekulargewicht |
367.19 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Key on ui other cas no. |
16018-67-0 |
Synonyme |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















